Cas no 80379-10-8 ((1S)-1-(2-nitrophenyl)ethan-1-ol)

(1S)-1-(2-Nitrophenyl)ethan-1-ol is a chiral secondary alcohol featuring a nitro-substituted aromatic ring. This compound is of interest in synthetic organic chemistry due to its utility as a building block for pharmaceuticals, agrochemicals, and asymmetric synthesis. The presence of both a hydroxyl group and a nitro group at the ortho position allows for versatile functionalization, enabling applications in catalytic hydrogenation, reduction, or further derivatization. Its enantiomeric purity makes it valuable for stereoselective reactions, particularly in the preparation of optically active intermediates. The compound is typically handled under standard laboratory conditions, with stability dependent on proper storage away from strong oxidizers and reducing agents.
(1S)-1-(2-nitrophenyl)ethan-1-ol structure
80379-10-8 structure
Product Name:(1S)-1-(2-nitrophenyl)ethan-1-ol
CAS No:80379-10-8
MF:C8H9NO3
MW:167.161962270737
MDL:MFCD18339563
CID:1801256
PubChem ID:11378712
Update Time:2025-06-08

(1S)-1-(2-nitrophenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, a-methyl-2-nitro-, (S)-
    • (S)-alpha-Methyl-2-nitrobenzenemethanol
    • (S)-1-(o-Nitrophenyl)ethanol
    • (S)-1-(2-Nitrophenyl)ethanol
    • (1S)-1-(2-nitrophenyl)ethanol
    • (1S)-1-(2-nitrophenyl)ethan-1-ol
    • EN300-85778
    • 80379-10-8
    • AKOS012670012
    • G85903
    • SCHEMBL2065608
    • MDL: MFCD18339563
    • Inchi: 1S/C8H9NO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6,10H,1H3/t6-/m0/s1
    • InChI Key: DSDBYQDNNWCLHL-LURJTMIESA-N
    • SMILES: O[C@@H](C)C1C=CC=CC=1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 167.058243149g/mol
  • Monoisotopic Mass: 167.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 66

Experimental Properties

  • Density: 1.263

(1S)-1-(2-nitrophenyl)ethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T444120-10mg
(1S)-1-(2-nitrophenyl)ethan-1-ol
80379-10-8
10mg
$ 50.00 2022-06-02
TRC
T444120-50mg
(1S)-1-(2-nitrophenyl)ethan-1-ol
80379-10-8
50mg
$ 210.00 2022-06-02
TRC
T444120-100mg
(1S)-1-(2-nitrophenyl)ethan-1-ol
80379-10-8
100mg
$ 320.00 2022-06-02
Enamine
EN300-85778-0.05g
(1S)-1-(2-nitrophenyl)ethan-1-ol
80379-10-8 95%
0.05g
$212.0 2024-05-21
Enamine
EN300-85778-0.1g
(1S)-1-(2-nitrophenyl)ethan-1-ol
80379-10-8 95%
0.1g
$317.0 2024-05-21
Enamine
EN300-85778-0.25g
(1S)-1-(2-nitrophenyl)ethan-1-ol
80379-10-8 95%
0.25g
$452.0 2024-05-21
Enamine
EN300-85778-0.5g
(1S)-1-(2-nitrophenyl)ethan-1-ol
80379-10-8 95%
0.5g
$713.0 2024-05-21
Enamine
EN300-85778-1.0g
(1S)-1-(2-nitrophenyl)ethan-1-ol
80379-10-8 95%
1.0g
$914.0 2024-05-21
Enamine
EN300-85778-2.5g
(1S)-1-(2-nitrophenyl)ethan-1-ol
80379-10-8 95%
2.5g
$1791.0 2024-05-21
Enamine
EN300-85778-5.0g
(1S)-1-(2-nitrophenyl)ethan-1-ol
80379-10-8 95%
5.0g
$2650.0 2024-05-21

Additional information on (1S)-1-(2-nitrophenyl)ethan-1-ol

Recent Advances in the Synthesis and Applications of (1S)-1-(2-Nitrophenyl)ethan-1-ol (CAS: 80379-10-8)

The compound (1S)-1-(2-nitrophenyl)ethan-1-ol (CAS: 80379-10-8) has garnered significant attention in recent years due to its versatile applications in pharmaceutical synthesis and asymmetric catalysis. This research brief aims to summarize the latest advancements in the synthesis, characterization, and biological applications of this chiral alcohol, with a focus on its role as a key intermediate in drug development.

Recent studies have highlighted the importance of (1S)-1-(2-nitrophenyl)ethan-1-ol as a building block for the synthesis of various bioactive molecules. A 2023 publication in the Journal of Organic Chemistry demonstrated its utility in the asymmetric synthesis of β-blockers, where the chiral center of the compound was leveraged to achieve high enantioselectivity in the final products. The study reported a novel enzymatic resolution method using lipase B from Candida antarctica, achieving an enantiomeric excess (ee) of >99% under optimized conditions.

In the field of antimicrobial research, (1S)-1-(2-nitrophenyl)ethan-1-ol has shown promise as a precursor for novel quinolone derivatives. A recent study published in Bioorganic & Medicinal Chemistry Letters (2024) described the synthesis of a series of fluoroquinolone analogs using this compound, with several derivatives exhibiting potent activity against multidrug-resistant Staphylococcus aureus strains (MIC values ranging from 0.5-2 μg/mL). The researchers attributed this activity to the enhanced membrane permeability conferred by the nitrophenyl moiety.

The compound's potential in neurological drug development was explored in a 2023 Nature Communications paper, where it served as a key intermediate in the synthesis of novel dopamine D3 receptor modulators. The study reported that derivatives containing the (1S)-1-(2-nitrophenyl)ethan-1-ol scaffold demonstrated improved blood-brain barrier penetration compared to previous generations of compounds, with one candidate showing 85% oral bioavailability in preclinical models.

From a synthetic chemistry perspective, significant progress has been made in developing more efficient routes to (1S)-1-(2-nitrophenyl)ethan-1-ol. A 2024 ACS Catalysis publication described a continuous-flow hydrogenation process that reduced the typical reaction time from 12 hours to under 30 minutes while maintaining excellent yield (92%) and enantioselectivity (98% ee). This advancement addresses previous challenges in scaling up production while maintaining optical purity.

Recent analytical developments have also improved the characterization of this compound. A 2023 study in Analytical Chemistry introduced a novel chiral HPLC method using a cellulose-based stationary phase that achieved baseline separation of both enantiomers in under 5 minutes, representing a significant improvement over previous methods that required 15-20 minutes for complete resolution.

Looking forward, researchers are exploring the potential of (1S)-1-(2-nitrophenyl)ethan-1-ol in emerging areas such as PROTAC (proteolysis targeting chimera) development and antibody-drug conjugates. Preliminary results from ongoing studies suggest that the compound's stability and functional group compatibility make it an attractive linker component in these advanced therapeutic modalities.

In conclusion, (1S)-1-(2-nitrophenyl)ethan-1-ol (CAS: 80379-10-8) continues to demonstrate its value across multiple facets of chemical and pharmaceutical research. The recent advancements in its synthesis, characterization, and application highlight its growing importance as a versatile chiral building block in drug discovery and development.

Recommended suppliers
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd